An In-depth Technical Guide to 2-Mercaptoacetamide: Chemical Properties and Structure
An In-depth Technical Guide to 2-Mercaptoacetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoacetamide, also known as thioglycolamide, is a sulfur-containing organic compound with diverse applications in chemical synthesis and pharmaceutical development. Its unique bifunctional nature, possessing both a reactive thiol group and an amide moiety, makes it a valuable building block for the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2-Mercaptoacetamide, supplemented with representative experimental protocols and data visualizations to support research and development activities.
Chemical Properties
2-Mercaptoacetamide is a white to pale yellow solid at room temperature.[1][2] It possesses a characteristic thiol odor. The key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 2-sulfanylacetamide | [3] |
| CAS Number | 758-08-7 | [3] |
| Molecular Formula | C₂H₅NOS | [3] |
| Molecular Weight | 91.13 g/mol | [3] |
| Melting Point | 157.5-158.5 °C | [4] |
| Boiling Point | 279.3 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.192 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO | [1][2] |
| pKa (predicted) | 8.34 ± 0.10 | [1][2] |
| Appearance | White to pale yellow solid | [1][2] |
Chemical Structure
The structure of 2-Mercaptoacetamide consists of an acetamide backbone with a thiol group attached to the alpha-carbon. This structure imparts the molecule with its characteristic reactivity, allowing it to participate in reactions typical of both thiols and amides.
| Structural Identifier | Representation |
| SMILES | C(C(=O)N)S |
| InChI | InChI=1S/C2H5NOS/c3-2(4)1-5/h5H,1H2,(H2,3,4) |
The spatial arrangement of atoms and bond characteristics are crucial for understanding its chemical behavior and potential interactions in biological systems. While detailed crystallographic data was not found in the public domain, computational models and spectral analyses provide insights into its three-dimensional structure.
Experimental Protocols
The following sections detail representative experimental methodologies for the synthesis, purification, and analysis of 2-Mercaptoacetamide. These protocols are based on established chemical principles and general procedures found in the literature for similar compounds.
Synthesis of 2-Mercaptoacetamide
A common route for the synthesis of 2-Mercaptoacetamide involves the nucleophilic substitution of a halogen in a haloacetamide with a sulfur nucleophile. A representative procedure using chloroacetamide and sodium hydrosulfide is outlined below.
Materials:
-
Chloroacetamide
-
Sodium hydrosulfide (NaSH)
-
Methylene chloride or other suitable organic solvent
-
Water
-
Nitrogen gas
-
Round-bottomed flask with stirrer, condenser, thermometer, and pH probe
Procedure:
-
Under a nitrogen atmosphere, dissolve chloroacetamide in a suitable organic solvent (e.g., methylene chloride) in the reaction flask.[5]
-
Prepare an aqueous solution of sodium hydrosulfide.
-
Cool the chloroacetamide solution to a low temperature (e.g., -10 to -15 °C) using an appropriate cooling bath.[5]
-
Slowly add the aqueous sodium hydrosulfide solution to the vigorously stirred chloroacetamide solution, maintaining the low temperature.[5] The reaction is exothermic.
-
Monitor the pH of the reaction mixture; it should decrease as the reaction progresses.[5]
-
After the addition is complete, continue stirring at low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.[5]
-
Upon completion, a white precipitate of sodium chloride will form.[5]
-
The reaction mixture can then be worked up by separating the organic layer, washing with water, drying over an anhydrous salt (e.g., sodium sulfate), and removing the solvent under reduced pressure to yield crude 2-Mercaptoacetamide.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
General Procedure:
-
Solvent Selection: Identify a suitable solvent or solvent system. An ideal single solvent will dissolve 2-Mercaptoacetamide poorly at room temperature but well at its boiling point. A two-solvent system can also be used, where the compound is soluble in the first solvent and insoluble in the second, and the two solvents are miscible.[6][7][8][9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Mercaptoacetamide in the minimum amount of the hot solvent to form a saturated solution.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[9][10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[10]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Analytical Methods
Various analytical techniques can be employed to characterize and quantify 2-Mercaptoacetamide.
1. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key expected absorptions for 2-Mercaptoacetamide include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (in DMSO-d₆): The chemical shifts (δ) are referenced to the residual solvent peak (2.50 ppm).[13][14][15] Expected signals would correspond to the protons of the -CH₂- group and the -NH₂ group.
-
¹³C NMR (in DMSO-d₆): The chemical shifts are referenced to the solvent peak (39.52 ppm).[13][14] Expected signals would correspond to the carbonyl carbon and the alpha-carbon.
-
2. Chromatographic Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[16] A suitable protocol would involve:
-
Sample Preparation: Dissolving the sample in a volatile organic solvent.[17] Derivatization may be necessary to improve volatility and thermal stability.[18]
-
GC Separation: Injecting the sample onto a GC column where components are separated based on their boiling points and interactions with the stationary phase.[18]
-
MS Detection: As components elute from the column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that can be used for identification by comparison with spectral libraries.[19]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally sensitive compounds. A typical HPLC-UV method would involve:
-
Method Development: Selecting an appropriate column (e.g., C18) and mobile phase (a mixture of aqueous and organic solvents) to achieve good separation.[20][21]
-
Quantification: Creating a calibration curve using standards of known concentration to quantify the amount of 2-Mercaptoacetamide in a sample.[20][21]
-
3. Titrimetric Analysis:
-
Iodometric Titration: The thiol group of 2-Mercaptoacetamide can be quantitatively determined by iodometric titration.[22][23][24][25]
Mandatory Visualizations
The following diagrams illustrate a logical workflow for the synthesis and analysis of 2-Mercaptoacetamide.
Caption: Workflow for the synthesis, purification, and analysis of 2-Mercaptoacetamide.
Conclusion
This technical guide provides a foundational understanding of the chemical properties and structure of 2-Mercaptoacetamide. The summarized data and representative experimental protocols offer a valuable resource for researchers and professionals engaged in the synthesis, handling, and application of this versatile chemical compound. The provided workflow visualization further clarifies the logical steps involved in its preparation and characterization. Further research into its crystallographic structure and biological activities will undoubtedly expand its potential applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Mercaptoacetamide | C2H5NOS | CID 12961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-MERCAPTOACETAMIDE | CAS#:758-08-7 | Chemsrc [chemsrc.com]
- 5. US4359429A - Mercaptoacetonitrile synthesis - Google Patents [patents.google.com]
- 6. Home Page [chem.ualberta.ca]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. acs.org [acs.org]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. figshare.utas.edu.au [figshare.utas.edu.au]
- 20. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 23. usptechnologies.com [usptechnologies.com]
- 24. iodometric titration method: Topics by Science.gov [science.gov]
- 25. scribd.com [scribd.com]
